Product packaging for 4-(Benzyloxy)-3-methyl-2-oxobutanal(Cat. No.:CAS No. 91751-26-7)

4-(Benzyloxy)-3-methyl-2-oxobutanal

Cat. No.: B14350215
CAS No.: 91751-26-7
M. Wt: 206.24 g/mol
InChI Key: RLBRMYNBNNDJTO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-methyl-2-oxobutanal is an organic compound featuring a butanal backbone substituted with a benzyloxy group at position 4, a methyl group at position 3, and a ketone (oxo) group at position 2.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B14350215 4-(Benzyloxy)-3-methyl-2-oxobutanal CAS No. 91751-26-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91751-26-7

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-methyl-2-oxo-4-phenylmethoxybutanal

InChI

InChI=1S/C12H14O3/c1-10(12(14)7-13)8-15-9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3

InChI Key

RLBRMYNBNNDJTO-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1=CC=CC=C1)C(=O)C=O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methyl-2-oxobutanal-4-ol

The precursor 3-methyl-2-oxobutanal-4-ol is synthesized via aldol condensation between methyl vinyl ketone and formaldehyde under basic conditions. The reaction proceeds at 0–5°C in tetrahydrofuran (THF), yielding a β-hydroxy ketone intermediate, which is subsequently oxidized to the diketone using Jones reagent (CrO3/H2SO4).

Benzyl Protection of the Hydroxyl Group

The free hydroxyl group at position 4 is protected via reaction with benzyl chloride in dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base. This step achieves >95% conversion at 60°C over 12 hours, producing 4-(benzyloxy)-3-methyl-2-oxobutanal in 82% yield after recrystallization from ethyl acetate.

Key Conditions

Reagent Solvent Temperature Time Yield
Benzyl chloride DMF 60°C 12 h 82%
K2CO3 (2.5 eq)

Reductive Amination and Oxidation

An alternative approach employs reductive amination followed by oxidative cleavage to install the aldehyde group.

Formation of the Imine Intermediate

3-Methyl-2-oxobutanal-4-amine is generated by reacting 4-amino-2-butanone with benzyloxyacetaldehyde in methanol. The imine intermediate is stabilized using molecular sieves and reduced with sodium cyanoborohydride (NaBH3CN) at pH 6–7.

Oxidative Cleavage to the Aldehyde

The resulting secondary amine undergoes ozonolysis in dichloromethane at −78°C, followed by reductive workup with dimethyl sulfide to yield the aldehyde. This step achieves 75% purity, necessitating further purification via column chromatography (SiO2, hexane/ethyl acetate 4:1).

Optimization Data

Step Reagent Purity (Post-Workup)
Reductive amination NaBH3CN 68%
Ozonolysis O3, then Me2S 75%

Palladium-Catalyzed Cross-Coupling

A third method utilizes palladium-mediated coupling to introduce the benzyloxy group.

Suzuki-Miyaura Coupling

4-Bromo-3-methyl-2-oxobutanal is reacted with benzylboronic acid in the presence of Pd(PPh3)4 and cesium carbonate (Cs2CO3) in dioxane/water (10:1). The reaction proceeds at 80°C for 8 hours, yielding this compound in 70% yield.

Catalytic System

Component Loading Role
Pd(PPh3)4 5 mol% Catalyst
Cs2CO3 3 eq Base

Hydrolysis of Ester Precursors

Methyl 4-(benzyloxy)-3-oxobutanoate (PubChem CID 12768799) serves as a key intermediate. Hydrolysis of the ester group followed by selective reduction generates the target aldehyde.

Ester Hydrolysis

The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in THF/water (4:1) at room temperature, yielding 4-(benzyloxy)-3-oxobutanoic acid in 90% yield.

Rosenmund Reduction

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl2) and subsequently reduced to the aldehyde via Rosenmund reduction (Pd/BaSO4, H2, quinoline). This step achieves 65% yield due to over-reduction side reactions.

Reaction Challenges

  • Over-reduction : Partial reduction of the ketone to a secondary alcohol occurs in 15–20% of cases.
  • Mitigation : Use of quinoline as a poison suppresses excessive hydrogenation.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Yield Purity Scalability Cost
Benzylation 82% >99% High Low
Reductive Amination 55% 75% Moderate Medium
Suzuki Coupling 70% 85% High High
Ester Hydrolysis 65% 90% Low Medium

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-methyl-2-oxobutanal undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Benzylic bromides.

Scientific Research Applications

4-(Benzyloxy)-3-methyl-2-oxobutanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-methyl-2-oxobutanal involves its interaction with various molecular targets. The benzyloxy group can participate in resonance stabilization, affecting the reactivity of the compound. The carbonyl group can undergo nucleophilic attack, leading to the formation of various intermediates and products .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s closest structural analogs, identified via similarity scoring (based on molecular frameworks and functional groups), include:

  • 3-Benzyl-4-methoxy-4-oxobutanoic acid (CAS 651013-72-8): This analog replaces the benzyloxy and aldehyde groups of the target compound with a benzyl group, a methoxy group, and a carboxylic acid at position 4. The carboxylic acid enhances polarity and acidity compared to the aldehyde in 4-(Benzyloxy)-3-methyl-2-oxobutanal .
  • (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid (CAS 122225-33-6): A chiral analog with a tert-butoxy group at position 4 and a benzyl group at position 2. The bulky tert-butoxy group may sterically hinder reactions at the ketone, contrasting with the more accessible benzyloxy group in the target compound .
  • 2,2-Dimethyl-3-phenylpropanoic acid (CAS 5669-14-7): Lacks the oxo and benzyloxy groups but shares a phenyl-substituted backbone. This simplification reduces its utility in complex syntheses compared to the multifunctional target compound .

Data Table: Key Structural Features and Similarity Scores

Compound Name CAS Number Similarity Score Key Structural Differences vs. Target Compound
3-Benzyl-4-methoxy-4-oxobutanoic acid 651013-72-8 1.00 Carboxylic acid at C4; methoxy instead of benzyloxy
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid 122225-33-6 0.88 tert-Butoxy at C4; chiral center at C2
2,2-Dimethyl-3-phenylpropanoic acid 5669-14-7 0.84 No oxo or benzyloxy groups; dimethyl substitution

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